molecular formula C19H27NO3 B1325669 Ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate CAS No. 898793-77-6

Ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate

Cat. No.: B1325669
CAS No.: 898793-77-6
M. Wt: 317.4 g/mol
InChI Key: QLXHSPCLPLVJBY-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate is a chemical compound with the molecular formula C19H27NO3 It is known for its unique structure, which includes a valerate ester linked to a phenyl ring substituted with a piperidinomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate typically involves the esterification of 5-oxo-5-[3-(piperidinomethyl)phenyl]valeric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various ester derivatives.

Scientific Research Applications

Ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinomethyl group may enhance binding affinity to certain biological targets, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-oxo-5-phenylvalerate: Lacks the piperidinomethyl group, resulting in different chemical and biological properties.

    Ethyl 5-oxo-5-[3-(methylamino)phenyl]valerate: Contains a methylamino group instead of a piperidinomethyl group, leading to variations in reactivity and applications.

Uniqueness

Ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate is unique due to the presence of the piperidinomethyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

ethyl 5-oxo-5-[3-(piperidin-1-ylmethyl)phenyl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-2-23-19(22)11-7-10-18(21)17-9-6-8-16(14-17)15-20-12-4-3-5-13-20/h6,8-9,14H,2-5,7,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXHSPCLPLVJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643174
Record name Ethyl 5-oxo-5-{3-[(piperidin-1-yl)methyl]phenyl}pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-77-6
Record name Ethyl 5-oxo-5-{3-[(piperidin-1-yl)methyl]phenyl}pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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